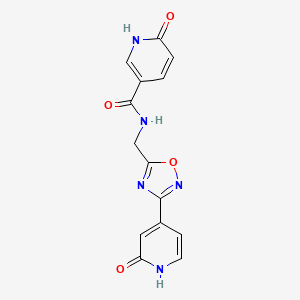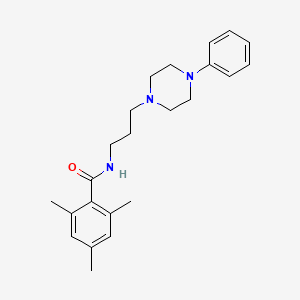
2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, also known as TPPB, is a small molecule that has been extensively studied for its potential therapeutic applications. TPPB is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of benzamide derivatives, including compounds similar to 2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, involves various chemical reactions that yield a series of compounds with potential pharmacological activities. For instance, the synthesis of benzamides and their analogs has been demonstrated through reactions that yield compounds with anticonvulsant, antimicrobial, and anticancer properties. These synthetic approaches provide a foundation for the development of novel therapeutic agents (Mussoi et al., 1996; Temiz-Arpaci et al., 2021).
Anticonvulsant and Antimicrobial Activities
Research on benzamide derivatives reveals their potential in treating various conditions. Some compounds within this class have shown significant anticonvulsant activities in preclinical models, suggesting their utility in managing seizure disorders. Additionally, certain benzamides have exhibited promising antimicrobial properties against various pathogens, indicating their potential in developing new antimicrobial agents (Ravinaik et al., 2021; Hebishy et al., 2020).
Anticancer Evaluation
The exploration of benzamide derivatives extends to anticancer research, where certain compounds have demonstrated activity against various cancer cell lines. This suggests the potential of these compounds in cancer therapy, highlighting the importance of further studies to explore their efficacy and mechanism of action in cancer treatment (Ravinaik et al., 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
This inhibition could lead to an increase in acetylcholine levels, enhancing cognitive functions .
Biochemical Pathways
The compound may affect the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels . This could enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory .
Result of Action
Based on the potential inhibition of ache, it could lead to an increase in acetylcholine levels, potentially enhancing cognitive functions .
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-18-16-19(2)22(20(3)17-18)23(27)24-10-7-11-25-12-14-26(15-13-25)21-8-5-4-6-9-21/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOVMFGNZKEQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

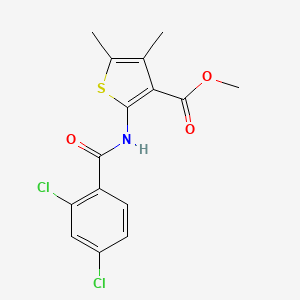
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)
![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)
![N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3000155.png)
![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)
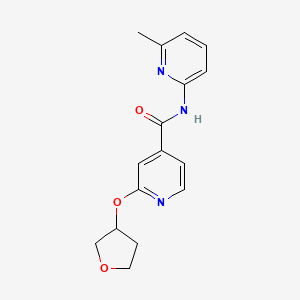
![2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B3000163.png)
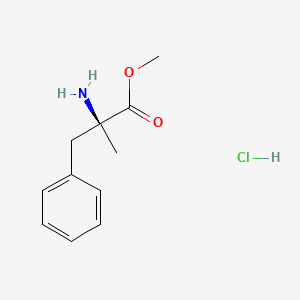
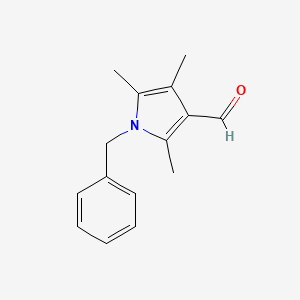
![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3000168.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)
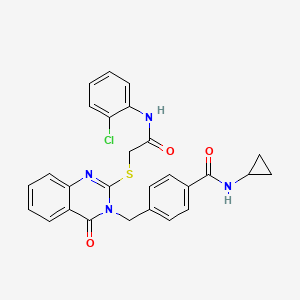
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide](/img/structure/B3000171.png)
